3-Methoxycatechol chemical properties and structure
3-Methoxycatechol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and biological activities of 3-Methoxycatechol (also known as 3-methoxybenzene-1,2-diol or pyrogallol-1-methyl ether). It is a naturally occurring phenolic compound that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. This document consolidates key data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a signaling molecule, particularly as an agonist for the G protein-coupled receptor 35 (GPR35).
Chemical Properties and Structure
3-Methoxycatechol is a derivative of catechol, characterized by a benzene (B151609) ring with two adjacent hydroxyl groups and a methoxy (B1213986) group at the third position.[1] Its chemical structure and properties are summarized below.
Chemical Structure
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Synonyms: 1,2-Dihydroxy-3-methoxybenzene, 3-Methoxypyrocatechol, Pyrogallol (B1678534) monomethyl ether[4][5]
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Molecular Formula: C₇H₈O₃[1]
Physicochemical Properties
A summary of the key quantitative data for 3-Methoxycatechol is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 140.14 g/mol | [4][5][6] |
| Melting Point | 38-43 °C | [4][6][7] |
| Boiling Point | 146-147 °C at 15 mmHg | [4][6][7][8] |
| Appearance | Pink to brown crystalline solid | [1] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1] Specifically, 3 mg/mL in DMF, and 2 mg/mL in DMSO and Ethanol.[9] | [1][9] |
| Flash Point | >110 °C | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 3-Methoxycatechol.
Synthesis of 3-Methoxycatechol from o-Vanillin
This protocol is adapted from the procedure for the preparation of pyrogallol monomethyl ether.
Materials:
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2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin)
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2 N Sodium hydroxide (B78521) solution
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6% Hydrogen peroxide solution
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Sodium chloride
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Diethyl ether
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Anhydrous sodium sulfate
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Nitrogen or illuminating gas
Procedure:
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In a flask equipped for stirring and operating under an inert atmosphere (nitrogen or illuminating gas), combine 0.4 moles of 2-hydroxy-3-methoxybenzaldehyde and 200 mL of 2 N sodium hydroxide.
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Stir the mixture until the majority of the solid has dissolved.
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Replace the stirrer with a dropping funnel containing 284 mL (0.5 moles) of 6% hydrogen peroxide.
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Add the hydrogen peroxide in 20-25 mL portions, shaking occasionally. The temperature of the reaction mixture should be maintained between 40 and 50 °C. The addition should take approximately one hour.
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After the addition is complete, allow the reaction mixture to cool to room temperature.
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Saturate the solution with sodium chloride.
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Extract the aqueous solution four times with 100 mL portions of diethyl ether.
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Combine the ether extracts and dry them over anhydrous sodium sulfate.
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Remove the ether by distillation on a steam bath.
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The resulting residue is then distilled under reduced pressure to yield 3-Methoxycatechol.
Purification by Fractional Distillation under Reduced Pressure
Equipment:
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Distillation flask
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Fractionating column
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Condenser
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Receiving flask
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Vacuum pump
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Heating mantle
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Thermometer
Procedure:
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Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.
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Place the crude 3-Methoxycatechol into the distillation flask.
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Slowly apply vacuum to the system, reducing the pressure to approximately 15-22 mmHg.
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Begin heating the distillation flask gently with the heating mantle.
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Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at 136-147 °C.
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The purified 3-Methoxycatechol will be collected in the receiving flask as a colorless to light yellow oil that may solidify upon cooling.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and acidified water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength of approximately 275-280 nm.
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Sample Preparation:
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Prepare a stock solution of 3-Methoxycatechol in the mobile phase or a compatible solvent (e.g., methanol).
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Prepare a series of calibration standards by diluting the stock solution to known concentrations.
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For unknown samples, dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of polar hydroxyl groups, derivatization is typically required to improve the volatility and chromatographic behavior of 3-Methoxycatechol for GC-MS analysis. Silylation is a common derivatization technique.
Derivatization (Silylation):
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In a clean, dry vial, dissolve a known amount of the 3-Methoxycatechol sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
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Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
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Seal the vial and heat at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
Instrumentation and Conditions:
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GC-MS System: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
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Injector Temperature: 250-280 °C.
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Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
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Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Biological Activity and Signaling Pathways
3-Methoxycatechol has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is expressed in various tissues, including the gastrointestinal tract and immune cells, and is implicated in a range of physiological and pathological processes.[1]
GPR35 Signaling Pathway
The activation of GPR35 by an agonist like 3-Methoxycatechol can initiate multiple downstream signaling cascades, primarily through the coupling to Gαi/o and Gα12/13 G proteins, as well as through β-arrestin-mediated pathways.
Caption: GPR35 signaling activated by 3-Methoxycatechol.
Experimental Workflow for GPR35 Activation Assay
The following diagram illustrates a general workflow for assessing the agonistic activity of 3-Methoxycatechol on GPR35.
Caption: Workflow for GPR35 activation assay.
Conclusion
3-Methoxycatechol is a versatile phenolic compound with well-defined chemical properties and significant biological activity. Its role as a GPR35 agonist opens avenues for further research into its therapeutic potential, particularly in the context of inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound, facilitating its exploration in various scientific disciplines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jfda-online.com [jfda-online.com]

